molecular formula C17H14O3 B11855158 Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- CAS No. 73791-12-5

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-

Cat. No.: B11855158
CAS No.: 73791-12-5
M. Wt: 266.29 g/mol
InChI Key: LCHOUNJVGVFWJJ-UHFFFAOYSA-N
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Description

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The specific structure of Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- includes a coumarin core with a 2,6-dimethylphenyl group at the 3-position and a hydroxyl group at the 4-position, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the 2,6-dimethylphenyl group. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction mixture is usually stirred at room temperature for a specified period to achieve the desired product.

Industrial Production Methods

Industrial production of Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce a dihydrocoumarin derivative.

Scientific Research Applications

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and the 2,6-dimethylphenyl group contribute to its binding affinity and specificity. Additionally, the compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    4-Hydroxycoumarin: A derivative with a hydroxyl group at the 4-position.

    Warfarin: A well-known anticoagulant derived from 4-hydroxycoumarin.

Uniqueness

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- is unique due to the presence of the 2,6-dimethylphenyl group, which enhances its biological activity and specificity. This structural modification allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to its simpler counterparts.

Properties

CAS No.

73791-12-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-6-5-7-11(2)14(10)15-16(18)12-8-3-4-9-13(12)20-17(15)19/h3-9,18H,1-2H3

InChI Key

LCHOUNJVGVFWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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